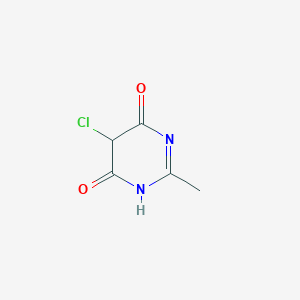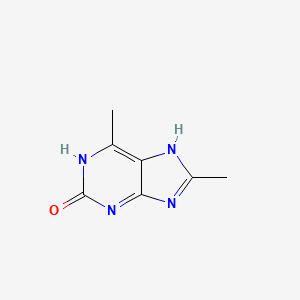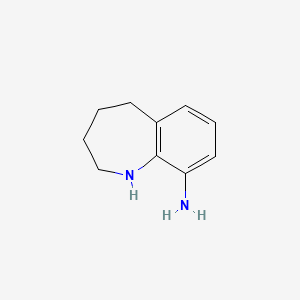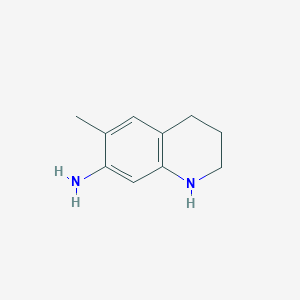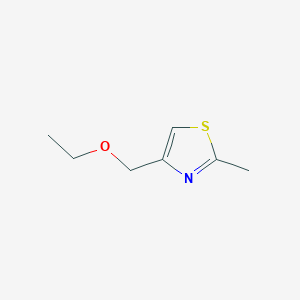![molecular formula C11H9N B15072147 7,8-Dihydrocyclopenta[ij]isoquinoline](/img/structure/B15072147.png)
7,8-Dihydrocyclopenta[ij]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dihydrocyclopenta[ij]isoquinoline is a heterocyclic compound that belongs to the class of isoquinolines. Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydrocyclopenta[ij]isoquinoline typically involves the hydroacylation of a 2-allyl-benzaldehyde derivative, followed by a series of reactions including O-allylation, Claisen rearrangement, O-methylation, and reductive amination. The final step involves a modified Pomeranz–Fritsch cyclization to install the isoquinoline ring .
Industrial Production Methods: These optimizations may include the use of more efficient catalysts and reaction conditions to increase yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 7,8-Dihydrocyclopenta[ij]isoquinoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at various positions on the isoquinoline ring, depending on the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Iodic acid is commonly used for dehydrogenation reactions.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution pattern.
Major Products: The major products of these reactions include various substituted isoquinolines, which can exhibit different electronic and steric properties based on the substituents introduced .
Scientific Research Applications
7,8-Dihydrocyclopenta[ij]isoquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7,8-Dihydrocyclopenta[ij]isoquinoline and its derivatives involves interactions with various molecular targets. These compounds can modulate signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis . By targeting these pathways, isoquinoline derivatives can exert various biological effects, including anticancer activity .
Comparison with Similar Compounds
1,7/8-Substituted Isoquinolines: These compounds are synthesized via dehydrogenation reactions and exhibit different electronic properties based on the substituents.
Azafluoranthenes: These are naturally occurring alkaloids with a similar indeno[1,2,3-ij]isoquinoline motif.
Tropoisoquinolines and Proaporphines: These compounds share structural similarities and are synthesized using similar synthetic routes.
Uniqueness: 7,8-Dihydrocyclopenta[ij]isoquinoline is unique due to its specific ring structure and the potential for diverse chemical modifications. This makes it a valuable compound for the development of new materials and bioactive molecules .
Properties
Molecular Formula |
C11H9N |
|---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
5-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene |
InChI |
InChI=1S/C11H9N/c1-2-8-4-5-10-11(8)9(3-1)6-7-12-10/h1-3,6-7H,4-5H2 |
InChI Key |
HSGNZEVATZAUJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC=CC3=C2C1=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5S,6S)-6-Aminospiro[4.4]nonan-1-one](/img/structure/B15072065.png)
![7-Methyl-7-azaspiro[3.5]nonan-1-amine](/img/structure/B15072066.png)

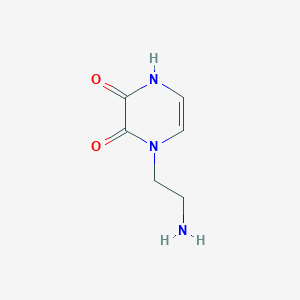
![3-Fluoro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15072082.png)
![1-Methylimidazo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B15072093.png)
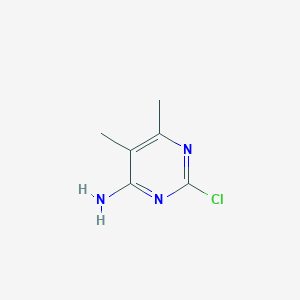
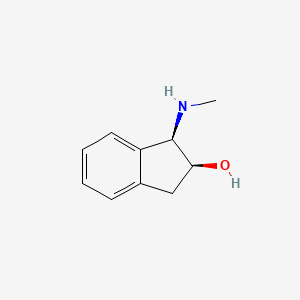
![1,7-Diazaspiro[4.4]nonane-2,6-dione, (R)-(9CI)](/img/structure/B15072109.png)
